4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol

Antioxidant Cardioprotection Lipid Peroxidation

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 2207-83-2) is a synthetic phenylpropanolamine derivative with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol. The compound belongs to the broad class of β-adrenergic receptor ligand analogs, structurally related to the carvedilol metabolite BM-910228, and is characterized by a para-hydroxyphenyl group linked via a 1-hydroxypropyl spacer to a cyclohexylamino moiety.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 2207-83-2
Cat. No. B15344035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol
CAS2207-83-2
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)NC2CCCCC2
InChIInChI=1S/C15H23NO2/c1-11(16-13-5-3-2-4-6-13)15(18)12-7-9-14(17)10-8-12/h7-11,13,15-18H,2-6H2,1H3
InChIKeyRVCFDYFCYVBHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 2207-83-2): Procurement-Relevant Identity and Classification


4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (CAS 2207-83-2) is a synthetic phenylpropanolamine derivative with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol . The compound belongs to the broad class of β-adrenergic receptor ligand analogs, structurally related to the carvedilol metabolite BM-910228, and is characterized by a para-hydroxyphenyl group linked via a 1-hydroxypropyl spacer to a cyclohexylamino moiety [1]. It is primarily utilized as a research intermediate and as a reference standard in pharmacological studies investigating β-blocker metabolite activity profiles .

Procurement Risk Analysis for 4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (2207-83-2): Why In-Class Analogs Cannot Be Interchanged


Compounds within the cyclohexylamino-propanol class exhibit steep structure-activity cliffs; the specific positioning of the hydroxyl group on the phenyl ring (para vs. ortho or meta) and the nature of the N-alkyl substitution on the amine dictate whether a compound behaves as a β-blocker, an antioxidant, or a monoamine reuptake inhibitor [1]. For instance, the ortho-cyclohexylphenoxy analog exaprolol demonstrates potent β-adrenergic blockade and local anesthetic activity, whereas shifting the cycloaliphatic substituent to the para position largely abolishes these pharmacological activities [2]. Consequently, substituting 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol with a positional isomer or an N-substituted analog for procurement without confirmatory functional data risks acquiring a compound with a fundamentally different activity profile, compromising experimental reproducibility in pharmacological or metabolic studies [1].

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (2207-83-2): Head-to-Head Quantitative Differentiation Evidence Guide


Antioxidant Potency in Cardiac Mitochondria: BM-910228 vs. Carvedilol and Tocopherol Analogs

In a model of ADP/FeSO₄-induced lipid peroxidation in isolated rat heart mitochondria, BM-910228 (the hydroxylated carvedilol analog structurally incorporating the 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol motif) inhibited thiobarbituric acid-reactive substance (TBARS) formation with an IC₅₀ of 0.22 µM, compared to 6 µM for carvedilol, 125 µM for α-tocopheryl succinate, and 31 µM for Trolox [1]. This represents a ~27-fold greater potency than the parent drug carvedilol and a >500-fold enhancement over the classical antioxidant α-tocopherol in this system.

Antioxidant Cardioprotection Lipid Peroxidation Mitochondria Carvedilol Metabolite

Mitochondrial Membrane Potential Preservation Under Oxidative Stress: BM-910228 Concentration-Response vs. Carvedilol

Both BM-910228 and carvedilol prevented the collapse of mitochondrial membrane potential (ΔΨ) induced by ADP/FeSO₄ in respiring rat heart mitochondria within the same concentration range that inhibited lipid peroxidation (0.22–6 µM) [1]. Importantly, neither compound induced toxicity on mitochondrial function at these protective concentrations [1]. The preservation of mitochondrial integrity by BM-910228 occurs at concentrations approximately 27-fold lower than carvedilol, aligning with its superior antioxidant IC₅₀ [1].

Mitochondrial Bioenergetics Oxidative Stress Cardioprotection Membrane Potential

Beta-Adrenergic Blockade Potency: Carvedilol Metabolite BM-910228 vs. Parent Carvedilol

BM-910228 is reported to be a less potent β-adrenergic blocker compared to carvedilol, while exhibiting substantially greater antioxidant activity [1]. This divergent structure-activity profile—weaker β-blockade combined with enhanced radical scavenging—is a critical differentiator. In functional myocardial studies, BM-910228 partially restored the force-frequency relationship and attenuated OH•-induced impairment of inotropic responsiveness to Ca²⁺ in atrial preparations, demonstrating a pharmacological profile distinct from the parent drug [1].

Beta-Blocker Adrenergic Receptor Metabolite Pharmacology Carvedilol

Structural Determinant of Pharmacological Activity: Para- vs. Ortho-Cyclohexyl Substitution Effects on Beta-Blockade

In a systematic SAR study of cyclohexylphenol derivatives, compounds bearing a single cycloaliphatic radical ortho to the basic propanolamine chain (e.g., exaprolol) exhibited potent β-adrenergic receptor blockade, antiarrhythmic activity, and local anesthetic effects [1]. In contrast, shifting the cycloaliphatic substituent to the meta or para position caused the β-blocking and antiarrhythmic activities to disappear almost entirely, with only local anesthetic action retained [1]. This class-level SAR evidence indicates that 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol, with its para-substitution pattern, is predicted to possess markedly different pharmacological properties compared to its ortho-substituted congeners.

Structure-Activity Relationship Beta-Adrenergic Antagonist Cyclohexylphenol Positional Isomerism

Monoamine Reuptake Inhibition Potential: Phenyl-Substituted Cyclohexylamines as Triple Reuptake Inhibitors

Patent literature discloses that phenyl-substituted cyclohexylamine derivatives, a class encompassing the 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol scaffold, inhibit reuptake of endogenous monoamines including dopamine, serotonin, and norepinephrine from the synaptic cleft and modulate one or more monoamine transporters [1]. This pharmacological property is absent in classical cyclohexylphenoxy β-blockers such as exaprolol, which act solely via adrenergic receptor antagonism [2]. The dual or triple reuptake inhibition profile represents a distinct therapeutic target area (neurological disorders) separate from cardiovascular β-blockade applications.

Monoamine Transporter Dopamine Serotonin Norepinephrine Reuptake Inhibition

4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol (2207-83-2): Evidence-Based Research Application Scenarios


Cardiac Oxidative Stress Research: Investigating Metabolite-Mediated Mitochondrial Protection Independent of β-Blockade

In experimental models of myocardial ischemia-reperfusion injury, 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol and its structural congeners (e.g., BM-910228) serve as critical tool compounds for dissecting the antioxidant-dependent cardioprotective mechanisms of carvedilol metabolites. As demonstrated in isolated rat heart mitochondria, BM-910228 inhibits lipid peroxidation with an IC₅₀ of 0.22 µM—27-fold more potently than carvedilol—while preserving mitochondrial membrane potential at concentrations that do not cause mitochondrial toxicity [1]. This application scenario is directly supported by evidence that BM-910228 restores inotropic responsiveness to Ca²⁺ in OH• radical-treated myocardium independently of potent β-blockade [1].

Structure-Activity Relationship Studies of Cyclohexylamine-Based Adrenergic Ligands

The compound serves as a key para-substituted reference point in SAR studies investigating the positional effects of the cyclohexylamino moiety on β-adrenergic pharmacology. Systematic SAR data show that ortho-substituted analogs exhibit potent β-blockade and antiarrhythmic activity, while para-substituted derivatives lose these activities almost entirely [1]. Procurement of 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol enables controlled comparison with ortho-substituted congeners (e.g., exaprolol) to map the pharmacophoric requirements for β-receptor engagement versus alternative targets.

Monoamine Transporter Pharmacology: Chemical Probe for Triple Reuptake Inhibition Screening

Based on patent disclosures that phenyl-substituted cyclohexylamines inhibit dopamine, serotonin, and norepinephrine reuptake [1], this compound class is applicable as a starting scaffold for developing triple reuptake inhibitors targeting neurological and psychiatric disorders. The para-hydroxy substitution on the phenyl ring provides a synthetic handle for further derivatization and may influence transporter subtype selectivity, making the compound a useful intermediate in medicinal chemistry programs exploring monoamine modulation.

Carvedilol Metabolite Reference Standard in Pharmacokinetic and Drug Metabolism Studies

As a structural analog of the hydroxylated carvedilol metabolite BM-910228, 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol can function as a reference standard or synthetic intermediate in LC-MS/MS method development for quantifying carvedilol metabolite profiles in biological matrices. The distinct molecular weight (249.35 g/mol) and fragmentation pattern relative to carvedilol (MW 406.49) facilitate chromatographic separation and detection [1], supporting pharmacokinetic investigations of carvedilol metabolism in preclinical species.

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